molecular formula C19H22N2O4S B2661768 N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 921999-61-3

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2661768
CAS RN: 921999-61-3
M. Wt: 374.46
InChI Key: QFAPXFKYRYBLEW-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide, also known as Sunitinib, is a small molecule drug that inhibits receptor tyrosine kinases. It is used in the treatment of various types of cancer, including gastrointestinal stromal tumors, renal cell carcinoma, and pancreatic neuroendocrine tumors.

Scientific Research Applications

Anticancer Potential

Research has shown that sulfonamide-derived isatins, which are structurally related to N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide, exhibit significant cytotoxic effects against hepatocellular carcinoma (HCC) cell lines. These compounds have demonstrated promising anticancer properties by inhibiting angiogenic markers and affecting various cancer hallmarks, including apoptosis, anti-angiogenesis, and anti-invasion activities. Compounds such as 3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one have been highlighted for their high safety margin and potential for HCC management (Eldeeb et al., 2022).

Anion Coordination and Structural Analysis

Another aspect of research involves exploring the spatial orientations and coordination capabilities of amide derivatives, including those structurally similar to N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide. Studies on compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide have revealed interesting tweezer-like geometries and channel-like structures through self-assembly, providing insights into their potential applications in material science and molecular engineering (Kalita & Baruah, 2010).

Antimicrobial Activity

The synthesis and characterization of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have also been conducted, demonstrating promising antibacterial and antifungal activities against various pathogenic microorganisms. Such findings suggest potential applications of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Chemosensory Applications

Research into 2-(quinolin-4-yloxy)acetamides, a related class of compounds, has highlighted their activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings indicate potential applications in the development of new antitubercular agents, showing promise for future tuberculosis treatment options (Pissinate et al., 2016).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-6-2-5-9-18(15)25-14-19(22)20-11-13-26(23,24)21-12-10-16-7-3-4-8-17(16)21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAPXFKYRYBLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide

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